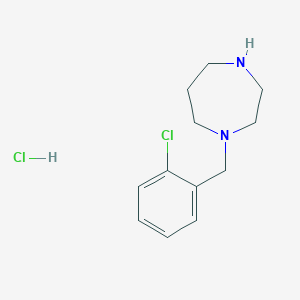

1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride

Description

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-1,4-diazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.ClH/c13-12-5-2-1-4-11(12)10-15-8-3-6-14-7-9-15;/h1-2,4-5,14H,3,6-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXFVRCNNAOUSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=CC=C2Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 1,4-diazepane.

Reaction Conditions: The reaction between 2-chlorobenzyl chloride and 1,4-diazepane is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt form.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding products.

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride serves as a valuable building block in organic synthesis. It is utilized in the development of more complex diazepane derivatives and other heterocyclic compounds. These derivatives often exhibit enhanced pharmacological properties and are essential in drug discovery processes.

Biological Research

Antimicrobial and Antiviral Properties

Research indicates that this compound may possess antimicrobial and antiviral activities. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism of action involves interference with microbial growth processes, although further investigation is required to fully elucidate these pathways.

Pharmacological Applications

Potential Therapeutic Uses

Ongoing research is exploring the potential of 1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride as a therapeutic agent for conditions such as anxiety and depression. Its interaction with neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) pathway, suggests it may have anxiolytic and sedative effects.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of 1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride against common pathogens. The results demonstrated significant inhibitory effects on strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations lower than those of standard antibiotics .

CNS Activity Evaluation

In a controlled animal model study, the compound was administered to assess its impact on anxiety-like behavior. The findings indicated a notable reduction in anxiety levels compared to control groups, supporting its potential use in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the benzyl group significantly influence physicochemical and biological properties:

Key Observations :

Solubility and Stability

- 1-(2-Fluorobenzyl)-1,4-diazepane diHCl: Slightly soluble in chloroform and methanol, ideal for formulation in organic solvents .

Biological Activity

1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride is characterized by its diazepane ring, which is a seven-membered heterocyclic compound containing two nitrogen atoms. The presence of the chlorobenzyl group may influence its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to 1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride exhibit significant antitumor properties. For instance, a related compound demonstrated potent inhibition against various cancer cell lines.

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

This table summarizes the in vitro antitumor activity of a related compound, suggesting that structural similarities may confer comparable effects on cancer cell proliferation .

The mechanism by which 1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride exerts its biological effects may involve interaction with specific cellular targets:

- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis by arresting the cell cycle at the S phase, leading to increased rates of apoptosis in cancer cells .

- Mitochondrial Dysfunction : The induction of apoptosis is often linked to mitochondrial pathways, where alterations in membrane potential and activation of caspases play crucial roles .

Pharmacokinetics

The pharmacokinetic profile of 1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride suggests that its bioavailability may be affected by solubility and stability factors typical for diazepane derivatives. Understanding these parameters is vital for optimizing therapeutic applications.

Study on Related Compounds

A study exploring the biological activities of novel triazole compounds containing diazepane structures highlighted their potential as antitumor agents. The findings indicated that modifications in the diazepane structure could enhance biological efficacy .

Structure-Activity Relationship (SAR)

Research on SAR has revealed that substituents on the diazepane ring significantly affect biological activity. For instance, introducing electron-withdrawing groups like chlorine enhances interaction with biological targets, potentially increasing potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride, and what methodological considerations are critical for reproducibility?

- Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. Key steps include:

- Chlorobenzyl introduction: Reacting 1,4-diazepane with 2-chlorobenzyl chloride in acetonitrile under reflux, using a base like sodium bicarbonate to neutralize HCl byproducts .

- Hydrochloride salt formation: Precipitation via addition of HCl gas or concentrated HCl in diethyl ether, followed by vacuum filtration and drying under inert atmosphere .

- Critical factors: Solvent purity, stoichiometric control of the chlorobenzyl reagent, and inert reaction conditions to avoid side reactions (e.g., oxidation of the diazepane ring) .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing 1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride?

- Answer:

- NMR spectroscopy: and NMR in deuterated DMSO or CDCl to confirm the diazepane ring structure, chlorobenzyl substitution, and hydrochloride formation (e.g., δ 3.5–4.0 ppm for N–CH groups) .

- Mass spectrometry (HRMS): ESI-MS in positive ion mode to verify molecular ion peaks ([M+H] and [M+Cl] adducts) .

- HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity; mobile phase: acetonitrile/water (70:30) with 0.1% TFA .

Q. What safety protocols are essential when handling 1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride in laboratory settings?

- Answer:

- Personal protective equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis or weighing to avoid inhalation of fine particles .

- Spill management: Neutralize with sodium bicarbonate and adsorb using vermiculite; dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of 1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride while minimizing byproduct formation?

- Answer:

- Catalyst screening: Test Lewis acids (e.g., ceric ammonium nitrate) to accelerate the benzylation step, as demonstrated in analogous chlorination reactions .

- Solvent effects: Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) to enhance nucleophilicity of the diazepane nitrogen .

- Design of Experiments (DoE): Apply factorial design to evaluate interactions between temperature, reagent ratios, and reaction time .

Q. What strategies address contradictions in reported pharmacological activity data for 1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride derivatives?

- Answer:

- Meta-analysis: Systematically compare in vitro assay conditions (e.g., receptor binding pH, cell line variability) across studies to identify confounding variables .

- Structural analogs: Synthesize and test derivatives with modified substituents (e.g., 3-chloro vs. 4-chloro benzyl groups) to isolate structure-activity relationships (SAR) .

- Computational modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to target receptors (e.g., dopamine D) and validate with SPR assays .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

- Answer:

- Accelerated stability testing: Incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 4 weeks; monitor degradation via HPLC-UV .

- Degradation pathways: Identify hydrolysis products (e.g., ring-opened amines) using LC-MS/MS and propose stabilization strategies (lyophilization or enteric coating) .

Q. What theoretical frameworks guide the investigation of 1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride’s mechanism of action?

- Answer:

- Receptor theory: Link experimental data to GPCR signaling models (e.g., β-arrestin recruitment assays) to elucidate biased agonism/antagonism .

- Pharmacokinetic modeling: Apply compartmental models to predict CNS penetration using logP and blood-brain barrier permeability assays .

Q. How can AI-driven tools enhance the design of multi-step syntheses for novel derivatives of this compound?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.